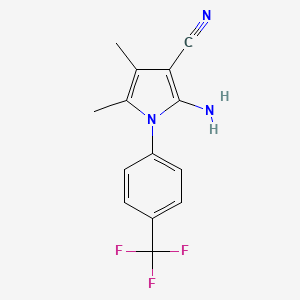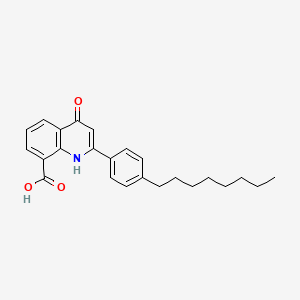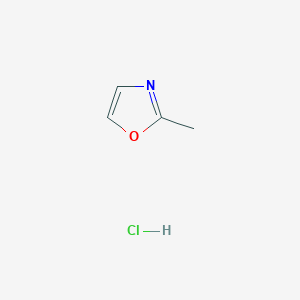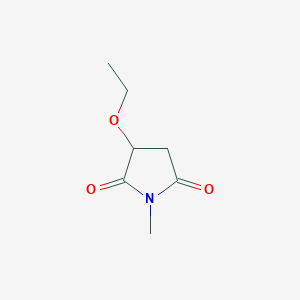
3-Ethoxy-1-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-methylpyrrolidine-2,5-dione is a heterocyclic organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a five-membered ring with nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of N-ethoxycarbonylmethylamine with maleic anhydride under controlled conditions. The reaction proceeds through a cyclization mechanism, forming the desired pyrrolidine-2,5-dione ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-Ethoxy-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-methylpyrrolidine-2,5-dione
- 1-Benzyl-pyrrolidine-2,5-dione
- 1-(4-Nitrophenyl)-pyrrolidine-2,5-dione
Uniqueness
3-Ethoxy-1-methylpyrrolidine-2,5-dione is unique due to its ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility and binding affinity to specific targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-ethoxy-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-11-5-4-6(9)8(2)7(5)10/h5H,3-4H2,1-2H3 |
InChI Key |
YDPMNDGJXGQDQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)


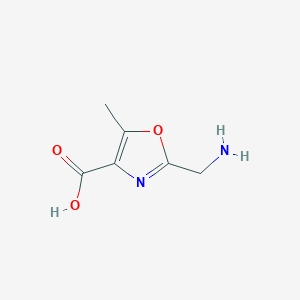
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)
![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
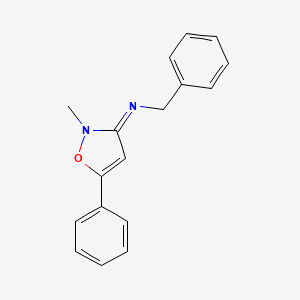
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
